Steppogenin

Hypoxia signaling Angiogenesis Cancer therapeutics

Steppogenin is a uniquely differentiated flavanone with a dual-target inhibitory profile against HIF-1α (IC50 0.56 μM) and DLL4 (IC50 8.46 μM), making it indispensable for solid tumor angiogenesis research. It outperforms isoxanthohumol (3.3× greater HIF-1α potency) and kojic acid in tyrosinase assays. Researchers benefit from route-adjustable bioavailability (SC: 84.7–96.0%; PO: 5.73–10.0%), enabling flexible experimental design. P-gp co-administration can boost oral exposure up to 315%. Validate batch-specific IC50 for reproducible melanogenesis or hypoxia studies.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 56486-94-3
Cat. No. B192451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteppogenin
CAS56486-94-3
SynonymsNorartocarpanone;  (2S)-5,7,2',4'-Tetrahydroxyflavanone;  (2S)-2-(2,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2
InChIKeyQBLQLKNOKUHRCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Steppogenin (CAS 56486-94-3) Procurement Guide: Chemical Identity and Core Pharmacological Profile


Steppogenin, also known as norartocarpanone or 2',4',5,7-tetrahydroxyflavanone, is a naturally occurring flavanone compound with the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol [1]. It is a secondary metabolite isolated from various plant sources including Morus alba, Artocarpus heterophyllous, and Cudrania tricuspidata [2]. Steppogenin is characterized by a hydroxylation pattern at positions 5, 7, 2', and 4', which contributes to its diverse biological activities [3]. The compound is available from commercial vendors with purity typically ≥98% as determined by HPLC, and is supplied as a white to off-white solid powder .

Steppogenin (CAS 56486-94-3) Substitution Risk Analysis: Why Generic Flavanones Cannot Be Interchanged


Steppogenin exhibits a unique pharmacological fingerprint that distinguishes it from structurally similar flavanones. Its specific 5,7,2',4'-tetrahydroxy substitution pattern confers a dual-target inhibitory profile against both HIF-1α and DLL4, a combination not replicated by its close structural analogs such as aromadendrin or dihydromorin [1]. Furthermore, its tyrosinase inhibitory potency varies substantially depending on assay conditions and enzyme source, with reported IC50 values ranging from 0.98 μM to 7.5 μM, highlighting the critical influence of experimental context on apparent activity [2]. The compound also demonstrates route-dependent bioavailability, with oral bioavailability limited to 5.73-10.0% but subcutaneous bioavailability reaching 84.7-96.0%, a pharmacokinetic profile that may not be shared by other flavanones [3]. These distinct molecular and biopharmaceutical properties preclude the simple substitution of steppogenin with other in-class compounds without experimental validation.

Steppogenin (CAS 56486-94-3) Quantitative Comparator Evidence for Scientific Selection


Steppogenin vs. Isoxanthohumol: Differential HIF-1α and DLL4 Inhibitory Potency

In a direct head-to-head comparative study, steppogenin (STP) demonstrated superior potency against HIF-1α (IC50 = 0.56 μM) compared to isoxanthohumol (IXN; IC50 = 1.84 μM), while IXN was more potent against DLL4 (IC50 = 1.05 μM) than STP (IC50 = 8.46 μM) [1]. This differential potency profile suggests steppogenin may be more effective in contexts where HIF-1α inhibition is the primary therapeutic objective, whereas IXN may be preferable when DLL4-NOTCH1 signaling dominates [1].

Hypoxia signaling Angiogenesis Cancer therapeutics

Steppogenin vs. Kojic Acid: Enhanced Tyrosinase Inhibition in Mushroom Enzyme Assay

Steppogenin exhibits mushroom tyrosinase inhibitory activity with an IC50 value lower than 50 μM, which is more potent than the well-known reference inhibitor kojic acid (IC50 = 71.6 μM) tested under identical conditions . This establishes steppogenin as a stronger tyrosinase inhibitor than the industry standard kojic acid in this specific assay system.

Melanogenesis Cosmeceuticals Enzyme inhibition

Steppogenin vs. Artocarpanone: Context-Dependent Tyrosinase Inhibition Potency

In a study isolating flavonoids from Artocarpus heterophyllous wood, steppogenin (compound 6) exhibited a tyrosinase IC50 of 7.5 ± 0.5 μM, which was less potent than artocarpanone (IC50 = 2.0 ± 0.1 μM) and artocaepin E (IC50 = 6.7 ± 0.8 μM) [1]. However, a separate study using Morus alba twigs reported a significantly lower IC50 of 0.98 ± 0.01 μM for steppogenin, highlighting the substantial variability in reported potency that may arise from differences in enzyme source, assay conditions, or compound purity [2].

Melanin biosynthesis Natural products Enzyme kinetics

Steppogenin vs. Mulberrofuran K: Superior DPPH Radical Scavenging Activity

In the first report evaluating the DPPH radical scavenging activity of steppogenin isolated from Morus alba leaves, steppogenin exhibited an SC50 value of 53.3 μg/mL, which was approximately 3.2-fold more potent than mulberrofuran K (SC50 = 168.5 μg/mL) isolated from the same plant material [1].

Antioxidant Free radical Natural products

Steppogenin Demonstrates In Vivo Tumor Growth Suppression via Dual HIF-1α/DLL4 Inhibition

Steppogenin, administered at 2 mg/kg via intraperitoneal injection, significantly suppressed tumor growth in a Lewis lung carcinoma (LLC) allograft mouse model [1]. This in vivo efficacy is attributed to its dual inhibition of HIF-1α in tumor cells and DLL4 in endothelial cells, a mechanism validated by in vitro angiogenesis assays showing suppression of hypoxia-induced vascular endothelial cell proliferation, migration, and spheroid sprouting [1]. The compound achieved a tumor AUC ratio of 4.58 relative to plasma, indicating preferential tumor distribution . While direct comparator in vivo data against other HIF-1α inhibitors like isoxanthohumol are not available in the same study, the demonstrated in vivo activity provides a critical differentiation from compounds that lack validated in vivo efficacy.

In vivo efficacy Tumor angiogenesis Allograft model

Steppogenin (CAS 56486-94-3) Optimal Research and Industrial Application Scenarios Based on Evidence


Hypoxia-Driven Angiogenesis and Solid Tumor Research

Steppogenin is an ideal tool compound for investigating the HIF-1α-VEGF-DLL4 signaling axis in solid tumor models. Its dual inhibitory activity against HIF-1α (IC50 = 0.56 μM) and DLL4 (IC50 = 8.46 μM) enables simultaneous targeting of both the hypoxic tumor cell compartment and the endothelial cell compartment [1]. The demonstrated in vivo efficacy in the LLC allograft model at 2 mg/kg IP supports its use in preclinical studies evaluating anti-angiogenic therapeutic strategies [2]. Notably, its 3.3-fold greater potency against HIF-1α compared to isoxanthohumol makes it the preferred choice when HIF-1α inhibition is the primary research objective [1]. Researchers should consider its route-dependent bioavailability, with subcutaneous administration (84.7-96.0% BA) providing superior systemic exposure compared to oral dosing (5.73-10.0% BA) [3].

Skin-Whitening and Anti-Melanogenic Research

Steppogenin is a valuable reference compound for melanogenesis research due to its potent tyrosinase inhibitory activity. It demonstrates superior potency (IC50 < 50 μM) compared to the industry standard kojic acid (IC50 = 71.6 μM) in mushroom tyrosinase assays . In cellular models, steppogenin has been shown to reduce tyrosinase activity and inhibit α-MSH-induced melanin production in B16F10 melanoma cells, validating its efficacy beyond isolated enzyme assays . However, researchers should be aware of context-dependent potency variations; reported IC50 values range from 0.98 μM to 7.5 μM depending on assay conditions and compound source [4][5]. For reproducible results, it is recommended to validate the specific batch in the intended assay system and include appropriate controls such as kojic acid or artocarpanone.

Antioxidant and Free Radical Scavenging Studies

Steppogenin is suitable for research applications requiring moderate free radical scavenging activity. Its DPPH SC50 value of 53.3 μg/mL positions it as a more potent antioxidant than mulberrofuran K (SC50 = 168.5 μg/mL) isolated from the same Morus alba source [6]. Additionally, steppogenin has been shown to protect yeast cells against acetic acid-induced oxidative stress, suggesting potential applications in oxidative stress models [7]. For antioxidant research, steppogenin may be preferred over other flavanones like aromadendrin when moderate potency with favorable physicochemical properties (LogP = 2.47, 4 H-bond donors) is desired.

Pharmacokinetic and Drug Delivery Research

Steppogenin serves as an interesting model compound for studying bioavailability challenges associated with natural flavanones. Its route-dependent pharmacokinetics (IV: 100% BA; SC: 84.7-96.0% BA; IP: 54.0-54.6% BA; PO: 5.73-10.0% BA) provide a clear demonstration of first-pass metabolism and P-glycoprotein efflux effects [3]. The compound's oral bioavailability can be significantly enhanced by co-administration of P-gp inhibitors such as verapamil (315% increase) or D-α-tocopherol polyethylene glycol 1000 succinate (149% increase), making it a useful tool for studying intestinal absorption barriers and formulation strategies for poorly bioavailable flavonoids [3]. The availability of a validated LC-MS/MS method with a linear range of 1–1,000 ng/mL further facilitates its use in pharmacokinetic investigations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Steppogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.